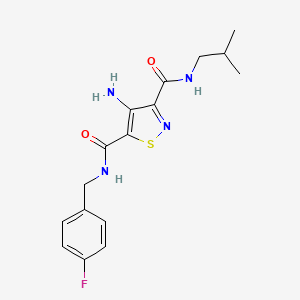
N,N-diéthyl-2-(3-((2-oxo-2-((4-(trifluorométhyl)phényl)amino)éthyl)sulfonyl)-1H-indol-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic organic compound with a complex structure comprising an indole ring, a sulfonyl group, and a trifluoromethyl-phenyl moiety. The presence of these functional groups suggests potential biological activity, making it an interesting candidate for research in medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable scaffold for building libraries of related compounds.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a potential lead compound for drug development. Its interactions with biomolecules can provide insights into cellular pathways and mechanisms.
Medicine
Medicinally, the compound may be investigated for therapeutic properties. Its structure suggests it could interact with protein targets involved in diseases such as cancer or inflammation.
Industry
In the industry, derivatives of this compound might be utilized in the development of new materials with specific properties, such as improved solubility or stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the sulfonyl and acetamide groups. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, with catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
For industrial production, the synthesis is scaled up with optimizations to enhance yield and purity. Techniques like continuous flow synthesis, which provide better control over reaction parameters, are often employed. Automated reactors may be used to maintain consistent reaction conditions and improve overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions may target the indole ring or the ethyl groups, potentially forming ketones or aldehydes.
Reduction: : Reducing agents can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the phenyl and indole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Substitution reagents: : Halogenation (NBS, Br2), alkylation (alkyl halides)
Major Products
Products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution could introduce halogenated or alkylated indole variants.
Mécanisme D'action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenyl group may enhance binding affinity through hydrophobic interactions, while the indole ring can participate in π-π stacking with aromatic residues in proteins. Pathways involved could include signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyl-2-(3-(2-oxo-2-phenylethyl)sulfonyl)-1H-indol-1-yl)acetamide
N,N-diethyl-2-(3-(2-oxo-2-ethylsulfonyl)-1H-indol-1-yl)acetamide
Uniqueness
What sets N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide apart is the presence of the trifluoromethyl-phenyl moiety, which can significantly influence its chemical properties and biological activity. This moiety may improve the compound's metabolic stability and binding characteristics compared to its analogs.
Propriétés
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O4S/c1-3-28(4-2)22(31)14-29-13-20(18-7-5-6-8-19(18)29)34(32,33)15-21(30)27-17-11-9-16(10-12-17)23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWBASYLUCYHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2553823.png)


![1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine](/img/structure/B2553826.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)
![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)
![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)

![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)
![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)


![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B2553841.png)

